molecular formula C19H16ClNO2 B2775390 N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide CAS No. 883045-61-2

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

Cat. No. B2775390
CAS RN: 883045-61-2
M. Wt: 325.79
InChI Key: WBZLRHFBZZNZTE-UHFFFAOYSA-N
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Description

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological applications. This compound belongs to the class of benzylfuran derivatives and has been extensively studied for its biological activities.

Scientific Research Applications

Antimycobacterial Activity

BCMF has demonstrated potent antimycobacterial activity, particularly against Mycobacterium tuberculosis . In vitro studies revealed a minimum inhibitory concentration (MIC) of 6.25 µg/mL for BCMF against M. tuberculosis. This makes it a promising candidate for developing novel anti-tuberculosis drugs .

Antifungal Properties

BCMF also exhibits antifungal activity. Notably, it effectively inhibits the growth of Trichophyton mentagrophytes , a common fungal pathogen. The MIC for BCMF against this strain is 15.62 µmol/L .

Photosynthesis Inhibition

In spinach chloroplasts (Spinacia oleracea L.), BCMF shows moderate to weak photosynthesis-inhibiting activity. While not as pronounced as its antimicrobial effects, this property could be relevant in agricultural or environmental contexts .

Neuraminidase Inhibition (Theoretical Potential)

Although not directly studied for BCMF, its structural features suggest potential neuraminidase inhibitory activity. Neuraminidase inhibitors are crucial in managing influenza infections. Further research is needed to validate this hypothesis .

Medicinal Chemistry and Drug Design

BCMF’s unique structure makes it an interesting scaffold for medicinal chemistry. Researchers explore modifications to enhance its bioactivity or selectivity. Rational drug design efforts could lead to novel therapeutic agents .

Computational Studies and In Silico Predictions

In silico analyses can predict additional biological activities for BCMF. Researchers use molecular docking, QSAR (quantitative structure-activity relationship) models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions to explore its potential in various contexts .

properties

IUPAC Name

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO2/c1-13-17(19(22)21-12-14-5-3-2-4-6-14)11-18(23-13)15-7-9-16(20)10-8-15/h2-11H,12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZLRHFBZZNZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-5-(4-chlorophenyl)-2-methylfuran-3-carboxamide

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